N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine
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Overview
Description
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to the purine ring and a phenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines with formamide derivatives.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group on the purine ring.
Formation of the Phenylmethanimine Moiety: The final step involves the condensation of the purine derivative with benzaldehyde under acidic or basic conditions to form the phenylmethanimine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may enhance binding affinity through hydrophobic interactions, while the phenylmethanimine moiety can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Allopurinol: A medication used to treat gout by inhibiting xanthine oxidase.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
37154-79-3 |
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Molecular Formula |
C19H15N5S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C19H15N5S/c1-3-7-15(8-4-1)11-23-24-14-22-17-18(24)20-13-21-19(17)25-12-16-9-5-2-6-10-16/h1-11,13-14H,12H2 |
InChI Key |
AHLSEMZHEDVXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3N=CC4=CC=CC=C4 |
Origin of Product |
United States |
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